molecular formula C16H13N3O3S B2851755 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide CAS No. 301235-66-5

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Cat. No.: B2851755
CAS No.: 301235-66-5
M. Wt: 327.36
InChI Key: FBJLVWSUYBUPAL-UHFFFAOYSA-N
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Description

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a benzothiazole-derived amide featuring a 4-nitrobenzoyl group linked via an amide bond to a 4,6-dimethyl-substituted benzothiazole scaffold. The benzothiazole moiety is a privileged structure in medicinal chemistry, often associated with antimicrobial, anticancer, and anti-inflammatory activities. The 4-nitrobenzamide group introduces strong electron-withdrawing effects, which may influence reactivity and stability.

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-9-7-10(2)14-13(8-9)23-16(17-14)18-15(20)11-3-5-12(6-4-11)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJLVWSUYBUPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide typically involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols.

    Oxidation: The benzothiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the benzothiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 4-nitrobenzamide core but differ in the amine-derived substituent, leading to distinct physicochemical and spectroscopic properties:

Compound Name Molecular Formula Key Substituents Synthesis Method Notable Features
N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide C₁₆H₁₃N₃O₃S 4,6-Dimethylbenzothiazole Likely traditional/ball milling* Enhanced lipophilicity; potential bioactivity
N-(2,2-Diphenylethyl)-4-nitrobenzamide C₂₁H₁₈N₂O₃ 2,2-Diphenylethyl Solvent-free ball milling Bulky aromatic substituent; eco-friendly synthesis
N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide C₁₅H₉N₃O₅S Dioxolo-fused benzothiazole Not specified Increased polarity due to dioxolo oxygen atoms
N-(3-Chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 3-Chlorophenethyl Traditional solution-phase Chlorine atom introduces electronic effects

Key Observations :

  • Lipophilicity : The 4,6-dimethylbenzothiazole substituent in the target compound likely increases lipophilicity compared to the polar dioxolo group in ’s analogue.
  • Electronic Effects : The electron-withdrawing chlorine in ’s compound contrasts with the electron-donating methyl groups in the target, affecting amide bond stability and fragmentation patterns.
Spectroscopic and Analytical Comparisons
Nuclear Magnetic Resonance (NMR)
  • Target Compound : Expected downfield shifts for benzothiazole protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm). The nitro group deshields adjacent aromatic protons.
  • : Aromatic protons in the diphenylethyl group resonate at δ 7.2–7.8 ppm, with distinct splitting patterns due to substituent symmetry .
  • : Dioxolo oxygen atoms cause upfield shifts for neighboring protons (δ 6.0–6.5 ppm) .
Mass Spectrometry (MS) Fragmentation
Compound Key Fragments (m/z) Fragmentation Pathways
Target Compound (Hypothetical) 285 [M+H]⁺, 150, 120 Amide bond cleavage; nitro group rearrangement
N-(2,2-Diphenylethyl)-4-nitrobenzamide 347 [M]⁺, 269, 150 Amide bond cleavage; diphenylmethyl cation formation
N-(3-Chlorophenethyl)-4-nitrobenzamide 167 [C₇H₅N₂O₃⁺], 139 [C₈H₇Cl⁺] Dual pathways: amide bond vs. α-C cleavage
  • Target vs. : Both yield a 150 m/z ion (nitrobenzoyl fragment), but the target’s benzothiazole ring may stabilize additional fragments (e.g., m/z 120 via NO• loss) .
  • : Chlorine substituent leads to unique ions (e.g., m/z 139 via HCl elimination), absent in methylated analogues .

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